molecular formula C9H8ClFO2 B1326515 Ethyl 4-chloro-3-fluorobenzoate CAS No. 203573-08-4

Ethyl 4-chloro-3-fluorobenzoate

Cat. No.: B1326515
CAS No.: 203573-08-4
M. Wt: 202.61 g/mol
InChI Key: DCYPLEKPDBBLSM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-fluorobenzoate (CAS: 203573-08-4) is a fluorinated aromatic ester with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol . It is characterized by a benzoate backbone substituted with chlorine at the para (4th) position and fluorine at the meta (3rd) position, esterified with an ethyl group. Key properties include:

  • Storage: Sealed in dry conditions at room temperature.
  • Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Purity: Commercially available at 98% purity (MFCD06204445) .

This compound is utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine and fluorine, which enhance reactivity in substitution and coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 4-chlorobenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Reduction: The primary product is 4-chloro-3-fluorobenzyl alcohol.

    Oxidation: The major product is 4-chloro-3-fluorobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-chloro-3-fluorobenzoate serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as active pharmaceutical ingredients (APIs) due to their biological activity against several diseases.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential for developing new antibiotics .

Case Study: Anticancer Properties

Another significant application is in anticancer research. A series of compounds derived from this compound were tested for their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated promising activity, warranting further exploration into its mechanism of action and potential as a chemotherapeutic agent .

Agrochemical Applications

In agriculture, this compound has been investigated for its role as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth has been utilized to develop selective herbicides.

Case Study: Herbicidal Activity

A study assessed the herbicidal efficacy of this compound on common weeds. The results showed significant inhibition of weed growth at low concentrations, indicating its potential as an environmentally friendly herbicide alternative .

Material Science Applications

The compound is also being explored for its applications in material science, particularly in the development of polymers and coatings. Its chemical properties allow it to be used as a building block for creating advanced materials with desirable characteristics.

Case Study: Polymer Synthesis

Research has demonstrated the use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These materials are being considered for applications in electronics and automotive industries .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
PharmaceuticalsAntimicrobial and anticancer agentsEffective against E. coli and S. aureus; cytotoxic to cancer cells
AgrochemicalsHerbicidesSignificant inhibition of weed growth
Material SciencePolymer synthesisEnhanced thermal stability in novel polymers

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. These halogen atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 4-chloro-3-fluorobenzoate belongs to a family of halogenated benzoate esters. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
Mthis compound 206362-87-0 C₈H₆ClFO₂ 188.58 Cl (4), F (3) Methyl ester vs. ethyl ester
Ethyl 5-chloro-2-fluorobenzoate 773139-56-3 C₉H₈ClFO₂ 202.61 Cl (5), F (2) Halogen positions reversed
Ethyl 3-chloro-4-fluorocinnamate 695187-10-1 C₁₁H₁₀ClFO₂ 228.65 Cl (3), F (4) Cinnamate backbone
Ethyl 4-chloro-2,6-difluorobenzoate 773139-38-1 C₉H₇ClF₂O₂ 220.60 Cl (4), F (2,6) Additional fluorine substituent

Structural Insights :

  • Substituent Position : The placement of chlorine and fluorine significantly impacts electronic properties. For example, reversing positions (e.g., Ethyl 5-chloro-2-fluorobenzoate) reduces steric hindrance but alters dipole moments .
  • Ester Group : Methyl esters (e.g., Mthis compound) exhibit lower molecular weights and boiling points compared to ethyl analogs .
  • Backbone Modifications : Cinnamate derivatives (e.g., Ethyl 3-chloro-4-fluorocinnamate) introduce conjugated double bonds, enhancing UV absorption for photochemical applications .

Physicochemical and Reactivity Trends

  • Polarity : Fluorine’s electronegativity increases polarity, improving solubility in polar solvents like acetone or ethyl acetate .
  • Stability : Chlorine at the para position stabilizes the aromatic ring against electrophilic attacks, making this compound more stable than analogs with ortho-substituted halogens .
  • Synthetic Utility : Ethyl esters are preferred over methyl analogs in reactions requiring slower hydrolysis rates, such as prodrug synthesis .

Pharmacological and Industrial Relevance

  • Methyl 3-chloro-4-fluorobenzoate (CAS: 234082-35-0, similarity: 0.87) is used in liquid crystal formulations due to its polarizable aromatic core .
  • Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS: 872593-29-8) serves as an intermediate in surfactant synthesis, leveraging the bromoethoxy group for nucleophilic substitutions .

Biological Activity

Ethyl 4-chloro-3-fluorobenzoate (CAS No. 203573-08-4) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, backed by diverse scientific sources.

  • Molecular Formula : C₉H₈ClF O₂
  • Molecular Weight : 202.61 g/mol
  • Boiling Point : Approximately 255.4 °C at 760 mmHg
  • Density : 1.266 g/cm³
  • Purity : Typically around 98% .

Biological Activity

This compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with biological macromolecules.

Antiparasitic Potential

There is ongoing research into the antiparasitic effects of related compounds. For example, modifications in the benzoate structure have been associated with enhanced activity against Plasmodium species, which cause malaria. The incorporation of halogens like chlorine and fluorine is known to influence the lipophilicity and bioavailability of these compounds, potentially improving their efficacy against parasites .

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination and fluorination of benzoic acid derivatives followed by esterification. This synthetic pathway allows for the modification of biological activity through structural variations.

Table 1: Synthesis Pathway

StepReaction TypeReagentsConditions
1ChlorinationBenzoic Acid, SOCl₂Reflux
2FluorinationF₂ or HFControlled environment
3EsterificationEthanol, H₂SO₄Reflux

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of ethyl esters derived from chlorinated benzoates against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

Case Study 2: Antiparasitic Activity

In a comparative study involving several benzoate derivatives, this compound was tested for its efficacy against P. falciparum. The compound demonstrated moderate activity with an EC50 value of approximately 0.030 µM, indicating potential as a lead compound for further development in antiparasitic therapies .

Research Findings

Recent investigations into the pharmacological properties of this compound suggest that its biological activity may be heavily influenced by its ability to bind to specific protein targets within microbial cells. Structural analyses using techniques such as NMR and X-ray crystallography are ongoing to elucidate these interactions further.

Table 2: Biological Activity Overview

Activity TypeObserved EfficacyReference
AntimicrobialEffective against Gram-positive bacteria at low concentrations
AntiparasiticModerate activity against P. falciparum (EC50 = 0.030 µM)
CytotoxicityLow toxicity to mammalian cells observed in vitro studies

Q & A

Basic Questions

Q. What are the critical safety protocols for handling Ethyl 4-chloro-3-fluorobenzoate in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use respiratory protection (e.g., vapor respirators), nitrile gloves, safety goggles, and full-body protective clothing to minimize skin/eye exposure .
  • Ventilation : Implement local exhaust systems or closed-system handling to avoid inhalation risks .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
  • First Aid : Immediate eye rinsing with water for 15+ minutes and medical consultation for persistent symptoms .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

Methodological Answer:

  • Precursor Selection : Start with 4-chloro-3-fluorobenzoic acid or its derivatives (e.g., 4-chloro-3-fluorobenzaldehyde) .
  • Esterification : Use acid-catalyzed (e.g., H₂SO₄) esterification with ethanol under reflux (70–80°C). Monitor reaction progress via TLC or GC-MS .
  • Purification : Employ fractional distillation or column chromatography to isolate the ester, ensuring >95% purity (verified by HPLC) .

Q. What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS with a non-polar capillary column to detect impurities .
  • Spectroscopy : Confirm purity via ¹H/¹³C NMR (e.g., absence of extraneous peaks in CDCl₃) and FT-IR (characteristic ester C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity values for this compound across different batches?

Methodological Answer:

  • Batch Comparison : Perform parallel analyses (HPLC, NMR) on multiple batches to identify systematic errors .
  • Contaminant Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted precursors or hydrolysis byproducts) .
  • Standardization : Calibrate instruments with certified reference materials (CRMs) and validate methods via inter-laboratory studies .

Q. What strategies are effective for characterizing the reactivity of substituents in this compound?

Methodological Answer:

  • Halogen Reactivity : Investigate nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF) to replace Cl or F with other groups .
  • Ester Hydrolysis : Study alkaline hydrolysis (NaOH/EtOH) to yield 4-chloro-3-fluorobenzoic acid, monitored by pH titration .
  • Cross-Coupling : Explore Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups at the chloro position .

Q. How can spectroscopic and crystallographic data be used to confirm the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (hexane/ethyl acetate) and analyze unit cell parameters to confirm molecular geometry .
  • NMR Analysis : Compare experimental ¹⁹F NMR shifts (predicted range: -110 to -120 ppm for aromatic F) with computational models (DFT) .
  • IR Correlation : Assign vibrational modes (e.g., C-F stretch at 1220–1150 cm⁻¹) using density functional theory (DFT) simulations .

Q. What experimental designs are suitable for evaluating the potential pharmacological activity of this compound derivatives?

Methodological Answer:

  • Derivative Synthesis : Modify the ester group to amides or carbamates and assess solubility/logP for bioavailability .
  • In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase) or receptor binding using fluorescence polarization .
  • Toxicity Profiling : Conduct cytotoxicity studies (e.g., MTT assay on HEK293 cells) and compare with structural analogs to establish SAR .

Properties

IUPAC Name

ethyl 4-chloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPLEKPDBBLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648654
Record name Ethyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203573-08-4
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203573-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203573084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with ethyl 2,4-dichloro-5-fluorobenzoate (5.09 g, 21.4 mmol) and copper powder (2.72 g, 42.8 mmol). Propionic acid (10 mL) was added, and the resulting mixture was heated to 135° C. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (5 hours). Toluene (25 mL) was added as the reaction was cooled to room temperature. The resulting mixture was filtered, and the solids were washed with toluene. The filtrates were blue-green. The filtrates were combined and washed with 1M hydrochloric acid solution until the blue-green color disappeared. The resulting yellow organic layer was washed with water and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum to give 2.97 g of ethyl 4-chloro-3-fluorobenzoate as a pale yellow oil.
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2.72 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 4-chloro-3-fluorobenzoate
Ethyl 4-chloro-3-fluorobenzoate
Ethyl 4-chloro-3-fluorobenzoate
Ethyl 4-chloro-3-fluorobenzoate
Ethyl 4-chloro-3-fluorobenzoate
Ethyl 4-chloro-3-fluorobenzoate

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